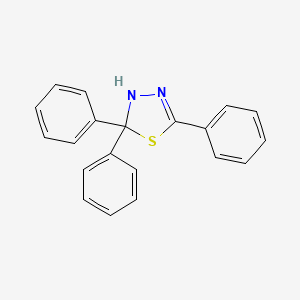
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of 1,3,4-thiadiazole derivatives allows them to interact with various biological targets, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- can be synthesized through the condensation of aldehydes or ketones with thioaroylhydrazines . The general method involves the following steps:
Condensation Reaction: Aldehydes or ketones react with thioaroylhydrazines to form the desired thiadiazole derivative.
Reaction Conditions: The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the condensation process.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Functionalized thiadiazole derivatives with various substituents.
Scientific Research Applications
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole, 2,3-dihydro-2,2,5-triphenyl- involves its interaction with various molecular targets. The compound can bind to enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The presence of sulfur and nitrogen atoms in the ring structure allows for hydrogen bonding and hydrophobic interactions with biological molecules, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: Known for its use in metal ion detection and coordination chemistry.
2,5-Disubstituted-1,3,4-thiadiazoles: These derivatives have shown significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
1,3,4-Thiadiazole, 2,3-dihydro-2,2,5-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The triphenyl substitution enhances its stability and potential interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
90057-65-1 |
|---|---|
Molecular Formula |
C20H16N2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2,2,5-triphenyl-3H-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H16N2S/c1-4-10-16(11-5-1)19-21-22-20(23-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,22H |
InChI Key |
UYSYIOIYXNDFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


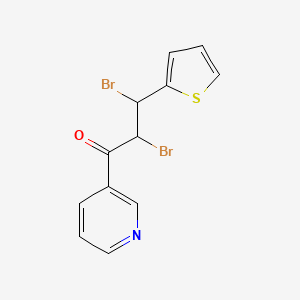
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
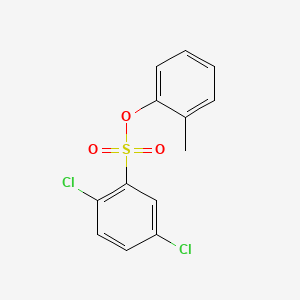
![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)

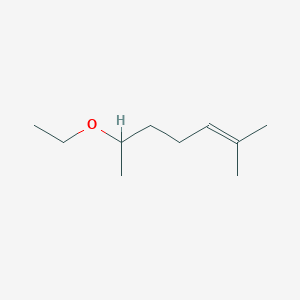
![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
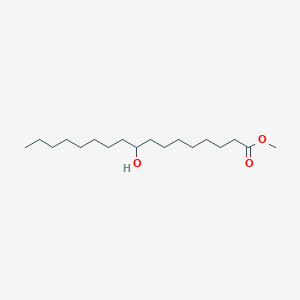
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)
